ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C17H14ClNO2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with a chlorine atom and a phenyl group . The InChI code for this compound is 1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, indole derivatives are known to be involved in a variety of chemical reactions . For instance, they can be used as reactants for the synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 299.76 g/mol . The InChI code for this compound is 1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 .Scientific Research Applications
Synthesis and Chemical Transformations
- Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a chemical intermediate involved in various synthesis processes. One such process includes the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This compound can be transformed into different chemical structures, such as debenzoylated hydrazide and N-(5-chloro-1H-indol-3-yl)benzamide, via various chemical reactions (Cucek & Verček, 2008).
Pharmacological Studies and Modulation
- This compound derivatives have been studied for their role as allosteric modulators. Specifically, derivatives such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have shown to influence binding affinity and cooperativity in cannabinoid type 1 receptor (CB1). This indicates the compound's relevance in studying receptor-ligand interactions and in the design of receptor modulators (Khurana et al., 2014).
Anti-inflammatory and Analgesic Activities
- This compound and its derivatives have been examined for their pharmacological activities. A study synthesized various derivatives and screened them for anti-inflammatory and analgesic activities, underscoring the compound's potential in medicinal chemistry (Basavarajaiah & Mruthyunjayaswamya, 2021).
Antibacterial Properties
- Some derivatives of this compound have been synthesized and evaluated for their antibacterial properties. This highlights the potential application of this compound in developing new antibacterial agents (Mir & Mulwad, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interaction with various targets .
Properties
IUPAC Name |
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLOLRKVZPTMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353298 | |
Record name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21139-32-2 | |
Record name | Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21139-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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